N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-4-2-1-3-14(16)8-10-18(22)21-12-13-5-9-17(20-11-13)15-6-7-15/h1-5,9,11,15H,6-8,10,12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGGHJOLVHNIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Pyridine Derivatives
Cyclopropane ring installation on pyridine typically involves transition metal-catalyzed cross-coupling or nucleophilic substitution. For example, palladium-catalyzed reactions using cyclopropylboronic acids under Suzuki-Miyaura conditions have been reported. However, direct cyclopropanation of 6-bromopyridine-3-carbaldehyde using cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −30°C achieves moderate yields (36%).
Reaction Conditions :
Purification and Characterization
Purification via silica gel chromatography (dichloromethane/methanol, 99:1) followed by nuclear magnetic resonance (NMR) confirms the structure. Key spectral data:
- ¹H NMR : δ 8.54 (s, 1H, pyridine-H), 7.78 (d, 1H, pyridine-H), 2.45 (m, 1H, cyclopropane-H), 1.25–1.18 (m, 4H, cyclopropane-H).
Synthesis of 3-(2-Fluorophenyl)propanoic Acid
Friedel-Crafts Acylation
2-Fluorobenzene undergoes Friedel-Crafts acylation with acrylic acid in the presence of aluminum chloride (AlCl₃) to yield 3-(2-fluorophenyl)propanoic acid.
Reaction Conditions :
Alternative Route: Hydrolysis of Nitriles
3-(2-Fluorophenyl)propanenitrile is hydrolyzed under acidic conditions (H₂SO₄, H₂O, reflux) to the corresponding acid.
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
The most efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Procedure :
- Activate 3-(2-fluorophenyl)propanoic acid (1 eq) with EDC (1.2 eq) and HOBt (0.2 eq) in DCM.
- Add 6-cyclopropylpyridin-3-yl)methylamine (1 eq) and N-ethyl-N,N-diisopropylamine (DIPEA, 2.5 eq).
- Stir at 20°C for 16 hours.
Optimization Notes :
- Excess DIPEA neutralizes HCl byproducts.
- DCM minimizes side reactions compared to polar solvents.
Acid Chloride Route
Conversion of the acid to its chloride using oxalyl chloride enables high-yield amidation.
Procedure :
- Treat 3-(2-fluorophenyl)propanoic acid (1 eq) with oxalyl chloride (1.1 eq) and dimethylformamide (DMF, catalytic) in DCM.
- After 1 hour, add 6-cyclopropylpyridin-3-yl)methylamine (1 eq) and pyridine (2.5 eq).
- Stir at 0°C → room temperature for 12 hours.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| EDC/HOBt Coupling | DCM, 20°C, 16 h | 84% | >95% |
| Acid Chloride Route | DCM, 0°C → RT, 12 h | 85% | >97% |
| Direct Amination | THF, −30°C, 2 h | 36% | 90% |
Key Findings :
- The acid chloride route offers marginally higher yields but requires stringent temperature control.
- EDC/HOBt is more user-friendly for large-scale synthesis.
Challenges and Optimization Opportunities
Cyclopropanation Limitations
Low yields (36%) in cyclopropanation stem from steric hindrance at the pyridine 6-position. Alternative strategies:
- Transition Metal Catalysis : Pd-mediated coupling with cyclopropylzinc reagents.
- Photocatalytic Methods : Visible light-driven cyclopropanation.
Amidation Side Reactions
Competitive esterification or over-activation of the acid can occur. Mitigation strategies:
- Use of N-hydroxysuccinimide (NHS) esters for improved stability.
- Flow Chemistry : Continuous processing to control exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Positioning :
- The 2-fluorophenyl group in the target compound contrasts with 4-fluorophenyl in para-fluorofentanyl (). Positional isomerism significantly alters biological activity; para-fluorofentanyl is a potent opioid, whereas ortho/meta isomers (e.g., 2-fluorophenyl derivatives) may exhibit divergent receptor binding profiles .
- The cyclopropylpyridinylmethyl group introduces steric and electronic effects distinct from the piperidinyl-phenethyl moiety in fentanyl analogs, likely reducing opioid receptor affinity .
Tetrazole-containing analogs are often explored for enzyme inhibition (e.g., carbonic anhydrase) . Thiazole-oxadiazole hybrids (e.g., 7c in ) demonstrate broader antimicrobial activity compared to the target compound’s underexplored pyridine-cyclopropyl system .
Pharmacological and Binding Comparisons
Key Findings:
- Metabolic Pathway Relevance : Compounds like N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide () inhibit GLUT4, a glucose transporter. The target compound’s pyridine-cyclopropyl group may similarly modulate peripheral glucose disposal but requires validation .
- Neurological Targets: Unlike para-fluorofentanyl, the target compound lacks the piperidinyl-phenethyl motif critical for opioid receptor binding. This structural divergence suggests non-opioid applications .
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antagonist of the muscarinic acetylcholine receptor M4. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C17H20FN3
- Molecular Weight : 295.36 g/mol
- Structure : The compound features a cyclopropyl group attached to a pyridine ring, contributing to its unique steric and electronic properties.
This compound primarily acts as an antagonist at the muscarinic acetylcholine receptor M4. This receptor is implicated in various neurological processes, including cognition and memory. The binding of this compound to M4 may inhibit acetylcholine's action, leading to altered neurotransmission pathways that could have therapeutic implications in conditions like schizophrenia and Alzheimer's disease.
Antagonistic Effects on Muscarinic Receptors
Research indicates that this compound shows selective antagonistic activity towards the M4 subtype of muscarinic receptors. The antagonism can lead to reduced signaling pathways associated with acetylcholine, which is beneficial in treating certain neurological disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits M4 receptor-mediated signaling. For instance:
- IC50 Values : The compound exhibited an IC50 value in the low micromolar range, indicating significant potency against the target receptor.
In Vivo Studies
Animal models have been employed to assess the pharmacological effects of this compound:
- Behavioral Studies : In rodent models, administration of the compound led to improvements in cognitive function and reductions in hyperactivity, suggesting potential applications in treating cognitive deficits.
Case Studies
- Schizophrenia Model : In a study involving a rodent model of schizophrenia, this compound administration resulted in decreased hyperlocomotion and improved cognitive performance compared to control groups .
- Alzheimer's Disease Model : Another study focused on Alzheimer's models showed that this compound could mitigate memory impairment by modulating cholinergic signaling pathways .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds that target muscarinic receptors:
| Compound Name | Target Receptor | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | M4 | 0.5 | Antagonist |
| Compound A | M1 | 0.8 | Antagonist |
| Compound B | M4 | 1.2 | Partial Agonist |
Q & A
Q. What are the optimal reaction conditions for synthesizing N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide?
- Methodological Answer : Synthesis requires multi-step organic reactions with precise control of temperature, solvent choice, and reaction time. For structurally analogous compounds, dimethylformamide (DMF) or dichloromethane are common solvents due to their ability to dissolve aromatic intermediates . Key steps include amide bond formation between the pyridinylmethyl and fluorophenyl moieties. Purification via column chromatography (e.g., silica gel, eluent gradient optimization) is critical for isolating the target compound in >90% purity .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the cyclopropyl group (δ 0.5–1.5 ppm in H NMR) and fluorophenyl protons (δ 7.0–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H] and fragmentation patterns consistent with the cyclopropylpyridine and fluorophenyl groups .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650–1700 cm) and amide (N-H, ~3300 cm) stretches .
Q. What solvents and reagents are most compatible with this compound’s stability during storage?
- Methodological Answer : Store the compound in anhydrous DMSO or acetonitrile at –20°C to prevent hydrolysis of the amide bond. Avoid protic solvents (e.g., methanol) that may degrade the cyclopropyl group .
Advanced Research Questions
Q. How should researchers address contradictory spectral data (e.g., unexpected peaks in NMR) during characterization?
- Methodological Answer : Contradictions often arise from residual solvents, by-products, or conformational isomers. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
- HPLC-MS : Detect impurities at trace levels (<0.1%) and optimize purification protocols .
- Control Experiments : Replicate synthesis under varying conditions (e.g., pH 6–8) to isolate the source of anomalies .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer : Implement Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent volume). For example, a central composite design can optimize temperature (50–80°C) and reaction time (12–24 hours) while minimizing by-products . Continuous-flow reactors may enhance reproducibility for large-scale synthesis .
Q. What strategies mitigate instability of the fluorophenyl moiety under basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
